molecular formula C24H28BrN5O3S B2683796 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946364-49-4

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B2683796
CAS No.: 946364-49-4
M. Wt: 546.48
InChI Key: DMSFEYIMVBIBOW-UHFFFAOYSA-N
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Description

2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine core (SMILES: Cc1cc(Nc2ccc(C)cc2)ncn1) . This core is functionalized with a piperazine ring linked to a 5-bromo-2-ethoxybenzenesulfonyl group. The sulfonyl group enhances electron-withdrawing properties, while the ethoxy and bromo substituents on the benzene ring modulate steric and electronic interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazinyl-sulfonyl pyrimidines .

Properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN5O3S/c1-4-33-21-10-7-19(25)16-22(21)34(31,32)30-13-11-29(12-14-30)24-26-18(3)15-23(28-24)27-20-8-5-17(2)6-9-20/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFEYIMVBIBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperazine ring, and the attachment of the brominated ethoxybenzenesulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzene ring, core heterocycles, and sulfonyl/piperazine modifications. These variations influence physicochemical properties, binding affinities, and bioactivity. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (Target) Pyrimidin-4-amine 5-Bromo-2-ethoxybenzenesulfonyl, 4-methylphenyl Hypothesized kinase or receptor modulation due to sulfonamide and pyrimidine motifs N/A
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine Pyrimidin-4-amine 2-Chloro-6-fluorobenzoyl (instead of sulfonyl) Reduced solubility compared to sulfonyl analogs; potential for improved membrane permeability
7-(4-Tosylpiperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine Tosyl (p-toluenesulfonyl) group Demonstrated 72% synthesis yield; sulfonyl groups enhance crystallinity and stability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidin-4-amine Methoxybenzylamine, fluorophenyl Antimicrobial activity; intramolecular N–H⋯N hydrogen bonding improves structural rigidity
6-[(4-Chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine Pyrimidin-4-amine Chlorobenzenesulfinyl, methylamine Sulfinyl group increases metabolic stability but reduces solubility compared to sulfonyl

Research Findings and Implications

  • Structural Conformation : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in ) influence binding to biological targets . The target compound’s ethoxy and bromo groups may optimize these angles for receptor interaction.
  • Thermodynamic Stability : Intramolecular hydrogen bonds (observed in ) could stabilize the target compound’s conformation, enhancing bioavailability .

Biological Activity

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, a complex organic compound, has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidine core, a piperazine moiety, and various substituents, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H28BrN5O3SC_{24}H_{28}BrN_{5}O_{3}S, with a molecular weight of approximately 546.5 g/mol. The presence of bromine, ethoxy, and sulfonyl groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC24H28BrN5O3SC_{24}H_{28}BrN_{5}O_{3}S
Molecular Weight546.5 g/mol
CAS Number946283-67-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and modulate apoptosis pathways . Such mechanisms suggest potential applications in treating inflammatory diseases and possibly cancer.

Antimicrobial Activity

Compounds containing piperazine rings are often associated with antimicrobial properties. Preliminary studies have suggested that this compound may exhibit antibacterial and antifungal activities . Further investigations are required to quantify these effects and elucidate the underlying mechanisms.

Kinase Inhibition

The structure of this compound includes features common in kinase inhibitors, which are crucial in regulating cellular processes. Studies could explore whether this compound possesses kinase inhibitory activity, potentially positioning it as a candidate for cancer therapeutics.

Case Studies

Several studies have explored related compounds with similar structural motifs. For instance, research on derivatives of pyrimidine has shown promising results in inhibiting specific enzymes involved in cancer progression. A comparative analysis of these studies can provide insights into the efficacy of this compound.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of the compound:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit pathways associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Potential : Studies indicate that the piperazine moiety may contribute to antimicrobial properties, warranting further exploration in drug development.
  • Kinase Interaction : The structural features suggest possible interactions with kinases, which could be beneficial for developing anti-cancer agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine?

  • Methodological Answer : The synthesis involves multi-step reactions:

Pyrimidine Core Formation : Start with 6-methyl-2-phenylpyrimidin-4-amine derivatives. React with phosphorus oxychloride (POCl₃) and DMF under controlled temperatures (0–10°C) to introduce electrophilic groups .

Sulfonylation : Introduce the 5-bromo-2-ethoxybenzenesulfonyl group to the piperazine moiety using sulfonyl chlorides in anhydrous solvents (e.g., chloroform) with reflux (8 hours) .

Coupling Reactions : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the 4-methylphenyl group to the pyrimidine ring .
Key Considerations : Monitor reaction progress via TLC or LCMS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final yields typically range from 60–85% depending on steric hindrance .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for bulky sulfonylpiperazine groups) to confirm spatial orientation .
  • Hydrogen Bonding Analysis : Identify intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) and weak C–H⋯π interactions stabilizing crystal packing .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .

Q. What pharmacological activities are associated with structurally similar pyrimidine derivatives?

  • Methodological Answer : Pyrimidines with sulfonylpiperazine groups exhibit:
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC = 4–16 µg/mL) .
  • Enzyme Inhibition : Screen for cholinesterase or kinase inhibition using fluorometric assays (IC₅₀ values reported in µM ranges) .
    Experimental Design : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How do substituents (e.g., bromo, ethoxy, methylphenyl) influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Bromo vs. Chloro : Compare bioactivity by synthesizing analogs with Cl instead of Br. The bromo group enhances lipophilicity (logP ↑), potentially improving membrane permeability .
  • Ethoxy Group : Replace with methoxy or hydroxy groups to assess hydrogen-bonding effects on target binding (e.g., via molecular docking simulations).
    Data Analysis : Use ANOVA to compare IC₅₀ values across analogs. A >2-fold difference indicates SAR significance .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonylpiperazine-pyrimidine hybrids?

  • Methodological Answer :
  • Control Variability : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize inter-lab discrepancies .
  • Metabolic Stability : Test compounds in liver microsomes (human/rat) to identify rapid degradation (e.g., ethoxy group hydrolysis) causing false-negative results .
    Case Study : Inconsistent antifungal data may arise from differences in fungal strain susceptibility. Use CLSI guidelines for standardized MIC testing .

Q. How stable is this compound under physiological conditions (pH, temperature)?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. Sulfonylpiperazine groups are stable at neutral pH but hydrolyze under acidic/basic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (>200°C typical for crystalline derivatives) .
    Data Interpretation : Degradation products (e.g., free piperazine) can be identified via LC-MS/MS and quantified using calibration curves .

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